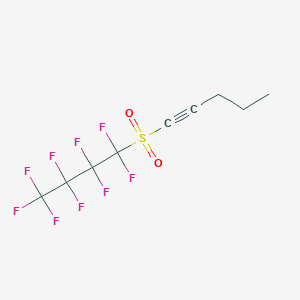![molecular formula C16H24O2 B14508504 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione CAS No. 62788-38-9](/img/structure/B14508504.png)
12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione: is a complex organic compound characterized by its unique bicyclic structureThe molecular formula of this compound is C16H24O2 , indicating it contains 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the methyl and dione groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione groups to alcohols or other reduced forms.
Substitution: The methyl group and other hydrogen atoms can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure may mimic certain natural products, making it useful for probing biological systems.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure could be modified to create drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[9.3.1]pentadec-11-en-13-one
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
Comparison: Compared to these similar compounds, 12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione is unique due to the presence of the methyl group and the dione functionality. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and properties .
Eigenschaften
CAS-Nummer |
62788-38-9 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
14-methylbicyclo[9.3.1]pentadec-1(14)-ene-6,15-dione |
InChI |
InChI=1S/C16H24O2/c1-12-10-11-13-6-2-3-7-14(17)8-4-5-9-15(12)16(13)18/h13H,2-11H2,1H3 |
InChI-Schlüssel |
LBJOKGCHGCSRQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCCC(=O)CCCCC(C2=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
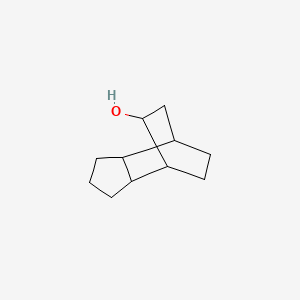
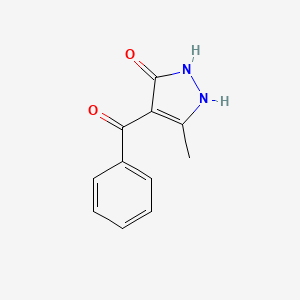

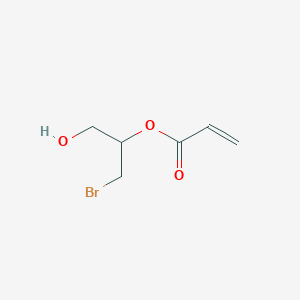

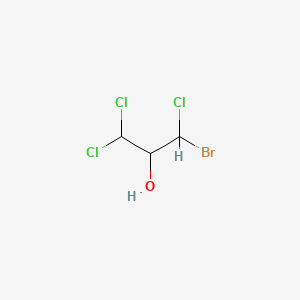
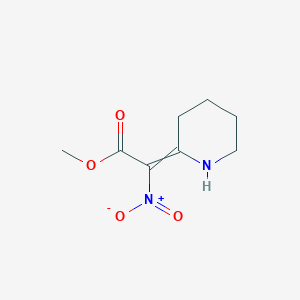
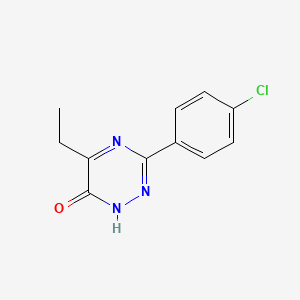
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
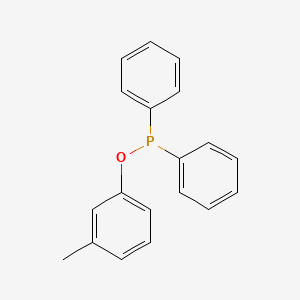
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
